molecular formula C11H14O3 B12008801 1-Phenoxypropan-2-yl acetate CAS No. 5413-56-9

1-Phenoxypropan-2-yl acetate

Cat. No.: B12008801
CAS No.: 5413-56-9
M. Wt: 194.23 g/mol
InChI Key: QWWTXMUURQLKOT-UHFFFAOYSA-N
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Description

Preparation Methods

1-Phenoxypropan-2-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of phenol with propylene oxide, followed by acetylation. The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Phenoxypropan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenoxyacetic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to phenoxypropanol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

1-Phenoxypropan-2-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenoxypropan-2-yl acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The acetate group can undergo hydrolysis, releasing acetic acid and phenoxypropanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

1-Phenoxypropan-2-yl acetate can be compared with other similar compounds such as:

    1-Phenoxypropan-2-ol: This compound is structurally similar but lacks the acetate group. It is used as a solvent and an intermediate in organic synthesis.

    Phenoxyacetic acid: This compound has a carboxylic acid group instead of the acetate group and is used in the synthesis of herbicides and plant growth regulators.

    2-Phenoxyethanol: This compound has a shorter carbon chain and is commonly used as a preservative in cosmetics and pharmaceuticals.

This compound stands out due to its unique combination of properties, making it versatile for various applications in research and industry.

Properties

CAS No.

5413-56-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-phenoxypropan-2-yl acetate

InChI

InChI=1S/C11H14O3/c1-9(14-10(2)12)8-13-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3

InChI Key

QWWTXMUURQLKOT-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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